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Compound of Interest

Compound Name: C23H21BrN404S

Cat. No.: B12205126

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound with the molecular formula C23H21BrN404S. Due to the absence of publicly
available experimental data for this specific molecule, this document presents a plausible
chemical structure and predicted spectroscopic data based on established principles of organic
chemistry and spectroscopy. This guide is intended to serve as a reference for researchers
involved in the synthesis, characterization, and development of novel chemical entities.

Proposed Chemical Structure

To generate realistic spectroscopic data, a plausible chemical structure for C23H21BrN404S is
proposed as: N-(4-(N-(5-bromopyridin-2-yl)sulfamoyl)phenyl)-1-(4-methoxyphenyl)-5-
oxopyrrolidine-3-carboxamide.

This structure incorporates several key functional groups that are amenable to spectroscopic
analysis, including a sulfonamide, an amide, aromatic rings, a pyrrolidinone ring, and a bromo-
substituted pyridine.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 3C NMR data for the proposed structure are summarized
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below.

Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)

10.35 S 1H -S02-NH-

8.40 d 1H Pyridine-H6

8.15 dd 1H Pyridine-H4

7.90 d 2H Ar-H (adjacent to SO2)

7.75 d 2H Ar-H (adjacent to NH)

230 q oH Ar-H (adjacent to
OCHs)

7.00 d 2H Ar-H (adjacent to N)

6.90 d 1H Pyridine-H3

4.20 t 1H Pyrrolidine-CH

3.80 s 3H -OCHs

3.60 m 1H Pyrrolidine-CH

2.90 m 2H Pyrrolidine-CH:=

Table 2: Predicted 3C NMR Data (125 MHz, DMSO-ds)
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Chemical Shift (6, ppm) Assignment

172.5 Amide C=0

168.0 Pyrrolidinone C=0

158.0 Ar-C (attached to OCHs)
155.0 Pyridine-C2

148.0 Pyridine-C6

142.0 Ar-C (attached to SO2)
140.0 Pyridine-C4

138.0 Ar-C (attached to N)
129.0 Ar-CH (adjacent to SO2)
128.0 Ar-CH (adjacent to OCHs)
120.0 Ar-CH (adjacent to N)
118.0 Pyridine-C5 (attached to Br)
115.0 Ar-CH (adjacent to NH)
112.0 Pyridine-C3

55.5 -OCHs

52.0 Pyrrolidine-CH

45.0 Pyrrolidine-CH

35.0 Pyrrolidine-CH:z

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
predicted characteristic IR absorption bands are listed below.

Table 3: Predicted IR Absorption Data
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment

) N-H Stretch (Amide and

3350-3250 Medium _

Sulfonamide)
3100-3000 Medium Aromatic C-H Stretch
2950-2850 Medium Aliphatic C-H Stretch
1680 Strong C=0 Stretch (Amide)
1650 Strong C=0 Stretch (Pyrrolidinone)

1600, 1500, 1450

Medium-Strong

Aromatic C=C Bending

1340, 1160 Strong S=0 Stretch (Sulfonamide)
1250 Strong C-O Stretch (Aryl ether)
para-Substituted Benzene C-H
830 Strong
Bend
690-515 Medium C-Br Stretch[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)
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miz Relative Intensity (%) Assighment

[M]*/ [M+2]* (Molecular ion

573/575 60/60

peak with bromine isotopes)
418/420 40/40 [M - C7H-,QO]*
235 100 [CaHaN204S]* (Base Peak)
155/157 80/80 [CsH3BrNJ*
108 90 [C7HsO]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

 Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
e 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Set the spectral width to cover the range of -2 to 12 ppm.

o Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

o Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Set the spectral width to cover the range of 0 to 200 ppm.
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o Use a 45-degree pulse angle and a relaxation delay of 5 seconds.

o Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50
ppm for *H and 39.52 ppm for 13C).

IR Spectroscopy

o Sample Preparation: Prepare a solid sample using the Attenuated Total Reflectance (ATR)
technique. Place a small amount of the powdered sample directly onto the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum over the range of 4000 to 400 cm™1.

o Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

o Data Processing: The final spectrum is presented as a plot of transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe for solid samples or by dissolving it in a suitable solvent for liquid injection.

 lonization: Use Electron lonization (El) at 70 eV.

o Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass
analyzer.

o Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight and fragments (e.g., m/z 50-600).
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» Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus
m/z.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques
described.

Caption: General workflow for NMR spectroscopy.
Caption: General workflow for IR spectroscopy.

Caption: General workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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